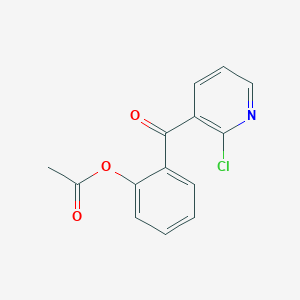

3-(2-Acetoxybenzoyl)-2-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Acetoxybenzoyl)-2-chloropyridine, also known as 2-ACP, is a chemical compound that has been widely studied due to its potential applications in different scientific fields. It is a substituted pyridine derivative that is used as a starting material in the synthesis of a variety of heterocyclic compounds. It can also be used as a catalyst for organic reactions.

Wissenschaftliche Forschungsanwendungen

Application 1: Prevention of Atherothrombotic Events

- Summary of the Application : “3-(2-Acetoxybenzoyl)-2-chloropyridine” is a part of a series of N-oxide derivatives synthesized and characterized as potential antiplatelet/antithrombotic compounds . These compounds are being studied for their potential to prevent thrombotic events, which are the main outcome of many cardiovascular diseases .

- Methods of Application/Experimental Procedures : The compounds were synthesized and their antiplatelet/antithrombotic properties were evaluated by inhibiting platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . They were also tested in mice for their ability to protect against pulmonary thromboembolism induced by a mixture of collagen and epinephrine .

- Results/Outcomes : All compounds inhibited platelet aggregation and protected mice from pulmonary thromboembolism . In particular, the benzofuroxan derivatives were the most active compounds, reducing thromboembolic events by up to 80% . One of the N-oxide derivatives, 14a, did not induce genotoxicity in vivo and emerged as a new antiplatelet/antithrombotic prototype useful for the prevention of atherothrombotic events .

Application 2: Neuroprotection and Angiogenesis

- Summary of the Application : Diosgenin, a natural product with a steroidal structure, has a wide range of clinical applications. It shows great potential in the treatment of blood clots and nerve damage. To enhance the bioavailability and efficacy of diosgenin, eighteen diosgenin-amino acid derivatives were designed and synthesized .

- Methods of Application/Experimental Procedures : The neuroprotective effects of these compounds were evaluated by the SH-SY5Y cell line and the biosafety was evaluated by the H9c2 cell line .

- Results/Outcomes : Some of the derivatives’ activities (EC 50 < 20 μM) were higher than the positive control edaravone (EC 50 = 21.60 ± 3.04 μM). Among them, DG-15 (EC 50 = 6.86 ± 0.69 μM) exhibited the best neuroprotection .

Application 3: Cerebroprotective Compounds

- Summary of the Application : A systematic series of O-acetylated 2-, 3-, and 4-hydroxybenzoic acid and 3,4,5-trimethoxybenzoic acid derivatives based on glycine and glycylglycine were synthesized .

- Methods of Application/Experimental Procedures : The solubilities of the compounds synthesized were increased and the effects of alkali metal cations on biological activity were studied by preparing the potassium and lithium salts .

- Results/Outcomes : The most marked cerebroprotective proteins in cerebral ischemia were found with the lithium salt of 2-acetoxybenzoylglycylglycine .

Application 4: Diosgenin-Amino Acid Derivatives

- Summary of the Application : Diosgenin, a natural product with a steroidal structure, has a wide range of clinical applications in China. It also shows great potential in the treatment of blood clots and nerve damage. To enhance the bioavailability as well as efficacy of diosgenin, eighteen diosgenin-amino acid derivatives were designed and synthesized .

- Methods of Application/Experimental Procedures : The neuroprotective effects of these compounds were evaluated by the SH-SY5Y cell line and the biosafety was evaluated by the H9c2 cell line .

- Results/Outcomes : The results displayed that part of the derivatives’ activities (EC 50 < 20 μM) were higher than positive control edaravone (EC 50 = 21.60 ± 3.04 μM), among which, DG-15 (EC 50 = 6.86 ± 0.69 μM) exhibited the best neuroprotection .

Application 5: Cerebroprotective Compounds

- Summary of the Application : A systematic series of O-acetylated 2-, 3-, and 4-hydroxybenzoic acid and 3,4,5-trimethoxybenzoic acid derivatives based on glycine and glycylglycine were synthesized .

- Methods of Application/Experimental Procedures : The solubilities of the compounds synthesized were increased and the effects of alkali metal cations on biological activity were studied by preparing the potassium and lithium salts .

- Results/Outcomes : The most marked cerebroprotective proteins in cerebral ischemia were found with the lithium salt of 2-acetoxybenzoylglycylglycine .

Safety And Hazards

Zukünftige Richtungen

Diosgenin and its derivatives have shown potential in the treatment of various conditions, including neurological diseases . This suggests that “3-(2-Acetoxybenzoyl)-2-chloropyridine” and similar compounds could have potential applications in the future, although specific future directions are not provided in the searched resources.

Eigenschaften

IUPAC Name |

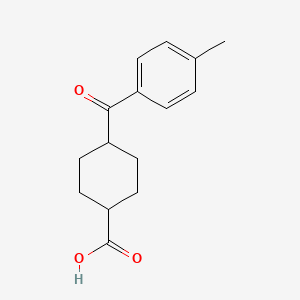

[2-(2-chloropyridine-3-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-7-3-2-5-10(12)13(18)11-6-4-8-16-14(11)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQVGUSREDHOFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642176 |

Source

|

| Record name | 2-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetoxybenzoyl)-2-chloropyridine | |

CAS RN |

898786-35-1 |

Source

|

| Record name | 2-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)

![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)